![molecular formula C8H14O2 B1612066 6-Methyl-6-heptenoic acid CAS No. 5212-67-9](/img/structure/B1612066.png)
6-Methyl-6-heptenoic acid
Overview
Description
6-Methyl-6-heptenoic acid (6MHA) is a naturally occurring carboxylic acid found in many plants and animals. It is a member of the carboxylic acid family and is composed of a six-carbon chain with a methyl group attached to the sixth carbon. 6MHA is a major component of the human diet and has been shown to have a number of beneficial effects on human health. 6MHA has been studied extensively in recent years due to its potential applications in medicine, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis of Methyl Substituted Compounds
The synthesis of methyl-substituted bicyclo[3.2.0]hept-3-en-6-ones and tetrahydro-2H-cyclopenta[b]furan-2-ones from 3-hydroxy-6-heptenoic acids, including 6-methyl-6-heptenoic acid, has been explored. These compounds are significant for the synthesis of linear condensed triquinane sesquiterpenes, a class of organic compounds with various applications in chemistry (Marotta, Pagani, Righi, & Rosini, 1994).
Preparation of Medium-Ring Lactones
Research on the iodo lactonization of 6-heptenoic acid, including variants like this compound, has been conducted. This process is crucial for creating medium-ring iodo lactones, which have potential applications in various chemical syntheses (Simonot & Rousseau, 1993).
Insect Attractants
This compound derivatives have been identified as components in insect pheromones. For example, (Z)-3-methyl-2-heptenoic acid is found in volatiles from female Bruchid beetles and exhibits attractant properties, suggesting potential applications in pest control (Cork, Hall, Blaney, & Simmonds, 1991).
Catalytic Asymmetric Intramolecular Cyclopropanation
Studies on catalytic asymmetric intramolecular cyclopropanation of 2-diazo-3-oxo-6-heptenoic acid esters, related to this compound, have been conducted. This research is important for enantioselective synthesis, a key aspect of creating pharmaceuticals and other biologically active molecules (Takeda, Honma, Ida, Sawada, & Nakada, 2007).
properties
IUPAC Name |
6-methylhept-6-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7(2)5-3-4-6-8(9)10/h1,3-6H2,2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEPSQPKESZELY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600624 | |
Record name | 6-Methylhept-6-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40600624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5212-67-9 | |
Record name | 6-Methylhept-6-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40600624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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